molecular formula C16H20N4O4S2 B2468644 Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097862-45-6

Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate

Cat. No. B2468644
CAS RN: 2097862-45-6
M. Wt: 396.48
InChI Key: JRDAZMNPWCHOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom . It also contains a sulfamoyl group (-SO2NH2), a carboxylate group (-COO-) and a tetrahydroquinazolin group, which is a type of bicyclic compound containing a quinazoline structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic structure. The thiophene ring would likely contribute to the compound’s aromaticity, while the sulfamoyl and carboxylate groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and carboxylate groups could make it polar and potentially soluble in water. The thiophene ring could contribute to its aromaticity and potentially its stability .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Polyfunctionalized Quinolines Synthesis : A study detailed the synthesis of polyfunctionalized quinolines through the reaction of related chemical precursors, showcasing the compound's role in generating novel quinoline derivatives with potential applications in materials science and pharmaceutical chemistry (Tominaga, Luo, & Castle, 1994).
  • One-Pot Synthesis of Polyhydroquinoline Derivatives : This compound's derivatives have been synthesized using a catalytic process, emphasizing its utility in creating complex organic molecules with efficiency and potential relevance in drug discovery and development (Khaligh, 2014).
  • Formation and Transformation of Esters : Research on the compound’s reactivity with isothiocyanates led to the synthesis of new derivatives, highlighting its versatility in chemical transformations relevant to the development of new chemical entities (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Potential Biological Activity

  • Anticancer Potential : A derivative, KYS05090, was shown to induce autophagy and apoptosis in cancer cells, suggesting the compound’s derivatives might have chemotherapeutic value (Rim et al., 2014).
  • Antibacterial and Antifungal Activities : Some synthesized derivatives exhibited significant activity against bacterial and fungal strains, pointing towards the compound’s potential as a basis for developing new antimicrobial agents (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003).

Fluorescent Sensors Development

  • Europium(III) Complexes for pH Sensing : Derivatives have been incorporated into europium(III) complexes, forming fluorescent pH probes that can detect pH changes in biological systems, demonstrating the compound's application in creating tools for biological and chemical analysis (Zhang et al., 2011).

Future Directions

The future directions for this compound would likely depend on its intended use. If it were a drug, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

methyl 3-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-20(2)16-17-9-10-8-11(4-5-12(10)18-16)19-26(22,23)13-6-7-25-14(13)15(21)24-3/h6-7,9,11,19H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDAZMNPWCHOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate

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